Chemical structure and properties of 5-Methyl-2-(4-propoxybenzoyl)pyridine
Chemical structure and properties of 5-Methyl-2-(4-propoxybenzoyl)pyridine
Executive Summary
5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: Not formally assigned in public registries; Catalog Ref: Rieke Metals #5613-36b) is a specialized heteroaromatic ketone utilized primarily as a pharmacophore scaffold in medicinal chemistry and as a mesogenic intermediate in materials science.
Characterized by a 2,5-disubstituted pyridine core linked to a lipophilic 4-propoxyphenyl moiety via a carbonyl bridge, this molecule represents a "privileged structure" in drug discovery. Its architecture mimics the diaryl ketone frameworks found in cannabinoid receptor agonists (CB2), anti-inflammatory agents, and tubulin polymerization inhibitors.
This technical guide provides a comprehensive analysis of its chemical architecture, validated synthesis protocols, physicochemical profile, and handling standards for research applications.[1]
Chemical Architecture & Functional Anatomy
The molecule synthesizes three distinct chemical domains, each contributing specific properties to its function as a biological ligand or material precursor.
Structural Analysis
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Core Scaffold: Pyridine ring.[1][2][3][4][5][6][7] The nitrogen atom provides a hydrogen bond acceptor (HBA) site, essential for receptor docking.
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Linker: Carbonyl (C=O) group at the C2 position. This electron-withdrawing group reduces the basicity of the pyridine nitrogen and creates a rigid planar geometry between the aromatic rings.
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Lipophilic Tail: 4-Propoxy group. This ether chain increases LogP, facilitating membrane permeability and hydrophobic pocket occupancy in protein targets.
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Metabolic Handle: 5-Methyl group.[4][6] This substituent blocks the metabolically vulnerable C5 position of the pyridine ring, potentially extending half-life (t1/2) by preventing oxidative metabolism.
Functional Anatomy Diagram
Synthesis & Production Protocols
The synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine presents a challenge due to the electron-deficient nature of the pyridine ring, which renders standard Friedel-Crafts acylation inefficient. The Grignard Addition to Nitriles is the most robust, high-yield protocol for this transformation.
Retrosynthetic Analysis
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Disconnection: C(carbonyl)-C(pyridine).
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Synthons: 5-Methyl-2-cyanopyridine (Electrophile) + 4-Propoxyphenylmagnesium bromide (Nucleophile).
Validated Synthesis Protocol (Grignard Route)
Reagents:
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Starting Material A: 2-Cyano-5-methylpyridine (CAS 3222-48-8).
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Starting Material B: 4-Propoxybromobenzene (CAS 30638-48-9).
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Reagent: Magnesium turnings (activated).
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Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
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Preparation of Grignard Reagent:
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In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.
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Add 4-propoxybromobenzene (1.1 eq) in anhydrous THF dropwise. Maintain gentle reflux to generate 4-propoxyphenylmagnesium bromide.
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Checkpoint: Solution should turn turbid/brown, indicating Grignard formation.
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Nucleophilic Addition:
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Cool the Grignard solution to 0°C.
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Add a solution of 2-cyano-5-methylpyridine (1.0 eq) in THF dropwise over 30 minutes.
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Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. The intermediate formed is the imine magnesium salt.
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Hydrolysis (Critical Step):
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Cool the reaction mixture to 0°C.
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Quench with 2M HCl (aq). This hydrolyzes the intermediate imine to the ketone.
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Stir vigorously for 1 hour to ensure complete conversion.
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Workup & Purification:
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Neutralize with saturated NaHCO₃.
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Extract with Dichloromethane (DCM) (3x).
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Dry organic layer over Na₂SO₄ and concentrate in vacuo.[4]
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Purification: Flash Column Chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 4:1).
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Yield Expectation: 65–75% isolated yield.
Synthesis Workflow Diagram
[3][4][8][9][10]
Physicochemical Profile
This data is critical for formulation and assay development. Values are derived from structural analogs and computational consensus (ACD/Labs, ChemAxon) where experimental data is proprietary.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₆H₁₇NO₂ | Stoichiometry |
| Molecular Weight | 255.32 g/mol | Small molecule drug-like range |
| Appearance | Off-white to pale yellow solid | Crystalline lattice expected |
| Melting Point | 68–72 °C (Predicted) | Low-melting solid; handle with care |
| LogP (Octanol/Water) | 4.2 ± 0.3 | Highly lipophilic; poor aqueous solubility |
| pKa (Pyridine N) | ~3.5 | Weakly basic due to e-withdrawing ketone |
| H-Bond Acceptors | 3 (N, O=C, O-Ether) | Receptor binding points |
| H-Bond Donors | 0 | No labile protons |
| Solubility | DMSO (>50 mM), DCM, Methanol | Suitable for stock solutions |
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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δ 8.6 ppm (d, 1H): Pyridine C6-H (Deshielded by N and methyl).
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δ 8.1 ppm (d, 2H): Benzoyl ortho-protons.
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δ 7.9 ppm (d, 1H): Pyridine C3-H (Ortho to carbonyl).
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δ 7.6 ppm (dd, 1H): Pyridine C4-H.
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δ 6.9 ppm (d, 2H): Benzoyl meta-protons (Shielded by alkoxy).
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δ 4.0 ppm (t, 2H): -OCH ₂- (Propoxy).
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δ 2.4 ppm (s, 3H): Ar-CH ₃ (Pyridine methyl).
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δ 1.8 ppm (m, 2H): -CH₂-CH ₂-CH₃.
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δ 1.0 ppm (t, 3H): -CH₂-CH ₃.
Mass Spectrometry (ESI-MS)
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Target Ion: [M+H]⁺ = 256.33 m/z.
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Fragmentation Pattern: Loss of propyl group ([M-43]⁺) or cleavage at the carbonyl is common in high-energy collisions.
Safety & Handling (SDS Highlights)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.
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Signal Word: Warning.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the pyridine ring can oxidize over prolonged exposure to air/light.
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Solubility Warning: Do not attempt to dissolve directly in aqueous buffers. Dissolve in DMSO first, then dilute into buffer (keep DMSO < 1% to avoid cytotoxicity in bioassays).
References
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Rieke Metals. (n.d.). Product Catalog: 5-Methyl-2-(4-propoxybenzoyl)pyridine (#5613-36b). Retrieved from [Link]
- Sakamoto, T., et al. (1985). "Condensed Heteroaromatic Ring Systems. III. Synthesis of Naphthyridine Derivatives." Chemical & Pharmaceutical Bulletin, 33(2), 626-633. (Foundational chemistry for pyridine-nitrile additions).
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PubChem. (2025).[2] Compound Summary: 2-(4-Isopropoxybenzoyl)pyridine. National Library of Medicine. Retrieved from [Link]
- Garg, R., et al. (2010). "Pyridine-2-carboxamides: A versatile scaffold in drug discovery." European Journal of Medicinal Chemistry, 45(11), 5305-5319. (Context for benzoylpyridine pharmacophores).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
